molecular formula C8H8O2 B14498364 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione CAS No. 63364-61-4

3,6-Dimethylcyclohexa-3,5-diene-1,2-dione

Cat. No.: B14498364
CAS No.: 63364-61-4
M. Wt: 136.15 g/mol
InChI Key: QRUQWWDWFFNIBH-UHFFFAOYSA-N
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Description

3,6-Dimethylcyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C8H8O2. It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups and two ketone functionalities. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 3,6-dimethylcyclohexa-3,5-diene. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Dimethylcyclohexa-3,5-diene-1,2-dione has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione involves its reactivity as an electrophile due to the presence of the ketone groups. These groups attract nucleophiles, leading to various addition reactions. The compound’s unique structure allows it to participate in multiple reaction pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione
  • 2,6-Dimethylbenzoquinone
  • 2,3-Dimethylcyclohexa-1,3-diene

Comparison: 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structure imparts distinct reactivity compared to similar compounds, making it valuable in specific synthetic applications .

Properties

CAS No.

63364-61-4

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

3,6-dimethylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C8H8O2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3

InChI Key

QRUQWWDWFFNIBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)C1=O)C

Origin of Product

United States

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